molecular formula C11H7BrF3N5O3 B6101386 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6101386
M. Wt: 394.10 g/mol
InChI Key: AESBAWFHEMSQFC-UHFFFAOYSA-N
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Description

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring substituted with bromine and nitro groups, and an acetamide moiety linked to a trifluoromethyl-substituted phenyl ring

Properties

IUPAC Name

2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3N5O3/c12-9-17-10(20(22)23)18-19(9)5-8(21)16-7-3-1-2-6(4-7)11(13,14)15/h1-4H,5H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESBAWFHEMSQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Bromination and Nitration: The triazole ring is then brominated and nitrated to introduce the bromine and nitro substituents. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration typically involves nitric acid or a nitrating mixture.

    Acetamide Formation: The final step involves coupling the brominated and nitrated triazole with 3-(trifluoromethyl)phenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF (dimethylformamide), and bases such as potassium carbonate.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives, potentially with additional functional groups on the phenyl or triazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide may be investigated for its potential as a pharmaceutical agent. The triazole ring is a common motif in many drugs, and the presence of bromine, nitro, and trifluoromethyl groups can influence biological activity, potentially leading to new treatments for various diseases.

Industry

In industry, this compound could be used in the development of agrochemicals, dyes, and advanced materials. Its unique structure may impart desirable properties such as stability, reactivity, and specificity.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzymes by mimicking natural substrates. The bromine and nitro groups could further enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(5-bromo-3-amino-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both bromine and nitro groups on the triazole ring, combined with the trifluoromethyl-substituted phenyl ring, makes 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide unique. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

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